molecular formula C11H11N3O3S3 B2780570 Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-95-2

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2780570
CAS No.: 392317-95-2
M. Wt: 329.41
InChI Key: ZQLDMUSTGVSWTP-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a thiophene ring, a thiadiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its combined thiophene and thiadiazole rings, which confer distinct electronic and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 2-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S3/c1-2-17-8(15)6-19-11-14-13-10(20-11)12-9(16)7-4-3-5-18-7/h3-5H,2,6H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLDMUSTGVSWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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